molecular formula C19H37IO2 B154063 17-Iodo-3,3-dimethylheptadecanoic acid CAS No. 126513-77-7

17-Iodo-3,3-dimethylheptadecanoic acid

Cat. No. B154063
M. Wt: 424.4 g/mol
InChI Key: BWLXURUXFKOLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Iodo-3,3-dimethylheptadecanoic acid (IDHA) is a synthetic fatty acid that has been widely studied in scientific research for its potential applications in various fields. IDHA is a highly branched, long-chain fatty acid that contains an iodine atom at the 17th carbon position. In

Mechanism Of Action

The mechanism of action of 17-Iodo-3,3-dimethylheptadecanoic acid is not fully understood. However, it has been suggested that 17-Iodo-3,3-dimethylheptadecanoic acid may exert its effects through the inhibition of fatty acid synthesis and the modulation of lipid metabolism. 17-Iodo-3,3-dimethylheptadecanoic acid has also been shown to interact with various signaling pathways, including the AMP-activated protein kinase (AMPK) pathway and the peroxisome proliferator-activated receptor (PPAR) pathway.

Biochemical And Physiological Effects

17-Iodo-3,3-dimethylheptadecanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 17-Iodo-3,3-dimethylheptadecanoic acid can inhibit the growth of cancer cells and induce apoptosis. 17-Iodo-3,3-dimethylheptadecanoic acid has also been shown to have neuroprotective effects and may improve cognitive function. In addition, 17-Iodo-3,3-dimethylheptadecanoic acid has been shown to modulate immune responses and may have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

17-Iodo-3,3-dimethylheptadecanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 17-Iodo-3,3-dimethylheptadecanoic acid is also stable and can be stored for long periods of time. However, 17-Iodo-3,3-dimethylheptadecanoic acid has some limitations for lab experiments. It is a highly branched fatty acid that may have different properties compared to other fatty acids. In addition, the mechanism of action of 17-Iodo-3,3-dimethylheptadecanoic acid is not fully understood, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 17-Iodo-3,3-dimethylheptadecanoic acid. One direction is to further elucidate the mechanism of action of 17-Iodo-3,3-dimethylheptadecanoic acid and its interactions with various signaling pathways. Another direction is to explore the potential of 17-Iodo-3,3-dimethylheptadecanoic acid as a therapeutic agent for cancer treatment, neurodegenerative diseases, and autoimmune diseases. In addition, further studies are needed to determine the optimal dosage and administration of 17-Iodo-3,3-dimethylheptadecanoic acid for these applications.
Conclusion:
In conclusion, 17-Iodo-3,3-dimethylheptadecanoic acid is a synthetic fatty acid that has been extensively studied for its potential applications in various fields. 17-Iodo-3,3-dimethylheptadecanoic acid has been shown to have anti-tumor properties, neuroprotective effects, and immunomodulatory effects. 17-Iodo-3,3-dimethylheptadecanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 17-Iodo-3,3-dimethylheptadecanoic acid, including further elucidation of its mechanism of action and exploration of its therapeutic potential.

Synthesis Methods

17-Iodo-3,3-dimethylheptadecanoic acid can be synthesized through a multi-step process involving the reaction of heptadecanoic acid with iodine, followed by the oxidation of the resulting iodoheptadecanoic acid with potassium permanganate. The final step involves the reduction of the resulting 17-ketoheptadecanoic acid with sodium borohydride to yield 17-Iodo-3,3-dimethylheptadecanoic acid.

Scientific Research Applications

17-Iodo-3,3-dimethylheptadecanoic acid has been extensively studied for its potential applications in various fields, including oncology, neurology, and immunology. 17-Iodo-3,3-dimethylheptadecanoic acid has been shown to have anti-tumor properties and may be a potential therapeutic agent for cancer treatment. In neurology, 17-Iodo-3,3-dimethylheptadecanoic acid has been studied for its potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 17-Iodo-3,3-dimethylheptadecanoic acid has been shown to modulate immune responses and may have applications in the treatment of autoimmune diseases.

properties

CAS RN

126513-77-7

Product Name

17-Iodo-3,3-dimethylheptadecanoic acid

Molecular Formula

C19H37IO2

Molecular Weight

424.4 g/mol

IUPAC Name

17-iodo-3,3-dimethylheptadecanoic acid

InChI

InChI=1S/C19H37IO2/c1-19(2,17-18(21)22)15-13-11-9-7-5-3-4-6-8-10-12-14-16-20/h3-17H2,1-2H3,(H,21,22)

InChI Key

BWLXURUXFKOLIS-UHFFFAOYSA-N

SMILES

CC(C)(CCCCCCCCCCCCCCI)CC(=O)O

Canonical SMILES

CC(C)(CCCCCCCCCCCCCCI)CC(=O)O

Other CAS RN

126513-77-7

synonyms

17-IDHDA
17-iodo-3,3-dimethylheptadecanoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.